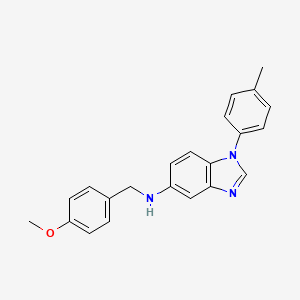![molecular formula C19H19Cl2N3O4 B4926845 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)
1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, also known as DMNP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine's mechanism of action involves its ability to selectively inhibit PDE5, which leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This, in turn, causes relaxation of the smooth muscle and vasodilation. 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has also been shown to activate the sigma-1 receptor, which can modulate several intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine's biochemical and physiological effects are primarily related to its ability to inhibit PDE5 and activate the sigma-1 receptor. The increase in cGMP levels leads to relaxation of smooth muscle, which can have several physiological effects, including vasodilation, bronchodilation, and decreased intraocular pressure. The activation of the sigma-1 receptor can modulate several intracellular signaling pathways, leading to changes in neurotransmitter release, calcium signaling, and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has several advantages for use in lab experiments. It is a selective inhibitor of PDE5, which allows for the specific investigation of the role of this enzyme in various physiological processes. It also has a high affinity for the sigma-1 receptor, which makes it a useful ligand for studying the function of this receptor. One limitation of 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of conditions such as pulmonary hypertension, erectile dysfunction, and glaucoma. Another area of interest is the study of its effects on intracellular signaling pathways, which could lead to the development of new drugs targeting these pathways. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine and its potential interactions with other receptors and enzymes in the body.
Métodos De Síntesis
1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine can be synthesized through a process called N-acylation of piperazine. This involves the reaction of piperazine with 2,4-dichloro-6-methylphenol in the presence of a base, followed by the reaction of the resulting intermediate with 4-nitrobenzoyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has been used in several scientific research studies as a tool to investigate the role of certain receptors and enzymes in the body. It has been shown to selectively inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that plays a key role in regulating smooth muscle tone in the body. 1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine has also been used as a ligand for the sigma-1 receptor, which is involved in modulating several physiological functions, including neurotransmitter release, calcium signaling, and cell survival.
Propiedades
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O4/c1-13-10-14(20)11-17(21)19(13)28-12-18(25)23-8-6-22(7-9-23)15-2-4-16(5-3-15)24(26)27/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVICXNWUWISXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-6-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4926772.png)
![2-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4926781.png)
![[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B4926786.png)
![methyl 7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4926798.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4926799.png)

![1-(4-fluorophenyl)-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4926811.png)
![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B4926815.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4926817.png)
![N-[2-(benzylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4926824.png)


